JF-NP-26

Photopharmacology mGlu5 Receptor NAM Activity

JF-NP-26 is an inactive photocaged derivative of raseglurant, the first caged mGlu5 receptor NAM. It remains inert until 405 nm light activation, allowing precise spatiotemporal control in vivo. Unlike systemic raseglurant (MPEP), JF-NP-26 avoids hepatotoxicity and memory deficits. Ideal for longitudinal chronic pain studies. Compare with photochromic alloswitch-1 for sustained vs. transient inhibition.

Molecular Formula C30H28FN3O4
Molecular Weight 513.5694
Cat. No. B1192950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJF-NP-26
SynonymsJF-NP-26;  JF NP 26;  JFNP26
Molecular FormulaC30H28FN3O4
Molecular Weight513.5694
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)NC3=C(N=C(C=C3C)C)C#CC4=CC(=CC=C4)F
InChIInChI=1S/C30H28FN3O4/c1-5-34(6-2)24-11-12-25-22(16-28(35)38-27(25)17-24)18-37-30(36)33-29-19(3)14-20(4)32-26(29)13-10-21-8-7-9-23(31)15-21/h7-9,11-12,14-17H,5-6,18H2,1-4H3,(H,33,36)
InChIKeyXBUISHYVUXKBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JF-NP-26 Procurement Guide: First Caged mGlu5 NAM for Spatiotemporally Controlled Analgesia Research


JF-NP-26 (CAS 2341841-03-8) is an inactive, photocaged derivative of raseglurant and is recognized as the first caged mGlu5 receptor negative allosteric modulator (NAM) [1]. As a coumarin-caged compound, JF-NP-26 is designed for photopharmacological applications requiring high spatiotemporal resolution [2]. In its caged state, the pharmacophore is masked, rendering it biologically inert until activation with 405 nm visible light .

Why JF-NP-26 Cannot Be Replaced by Standard mGlu5 NAMs or Other Caged Compounds


Conventional mGlu5 NAMs (e.g., raseglurant, MPEP) exhibit systemic activity that can induce off-target adverse effects, including hepatotoxicity and cognitive impairment, limiting their translational utility [1]. While alternative caged ligands exist, many require cytotoxic UV light for activation, leading to photodamage and poor tissue penetration [2]. Furthermore, other photochromic ligands like alloswitch-1 rely on wavelength-switchable activation/inactivation, creating fundamentally different experimental kinetics compared to the irreversible photo-release of JF-NP-26 [3]. Procurement of standard, uncaged mGlu5 NAMs or generic photocages cannot replicate JF-NP-26's precise spatiotemporal control in intact biological systems.

JF-NP-26 Comparative Performance Data vs. Raseglurant and Alloswitch-1


Light-Dependent mGlu5 Receptor Modulation: Quantified Potency Switch

JF-NP-26 exhibits no detectable mGlu5 NAM activity in dark conditions, whereas illumination with 405 nm light restores potent NAM activity [1]. The active parent compound, raseglurant, blocks calcium accumulation regardless of lighting, thus lacking spatial control.

Photopharmacology mGlu5 Receptor NAM Activity

Photouncaging Efficiency: Visible Light Quantum Yield vs. UV-Dependent Cages

JF-NP-26 releases raseglurant with a quantum yield (Φ) of 0.18 under 405 nm irradiation [1]. This visible-spectrum activation distinguishes it from the majority of caged compounds requiring UV light (e.g., 365 nm), thereby minimizing phototoxicity and enabling deeper tissue penetration .

Photochemistry Quantum Yield Visible Light Activation

In Vivo Analgesic Efficacy: Thalamic-Specific Unblinding vs. Systemic NAM

In the chronic constriction injury (CCI) model of neuropathic pain, JF-NP-26 (10 mg/kg, i.p.) was inactive in the dark but produced significant antinociception upon 405 nm thalamic irradiation, matching the effect of systemic raseglurant [1].

Neuropathic Pain Analgesia Optical Control

Behavioral Safety Profile: Memory Retention vs. mGlu5 NAM Class Effect

Systemic mGlu5 NAMs (e.g., MPEP, raseglurant) are known to impair memory. Notably, raseglurant (20 mg/kg) impaired novel object recognition in mice, whereas JF-NP-26 (10 or 20 mg/kg) with thalamic photoactivation did not cause any memory impairment [1].

Cognitive Safety mGlu5 NAM Memory Impairment

Dissection of Brain Region-Specific mGlu5 Contributions: JF-NP-26 vs. Alloswitch-1

Comparative studies with the photoswitchable NAM alloswitch-1 reveal opposing roles of mGlu5 in the basolateral amygdala (BLA) [1]. Local activation of systemic JF-NP-26 in the BLA reduced pain thresholds (pro-nociceptive), whereas inactivation of mGlu5 with alloswitch-1 enhanced analgesia [2].

Neurocircuitry Amygdala Pain Modulation

Optimal Use Cases for JF-NP-26 in Photopharmacology and Pain Research


Spatiotemporally Precise Inhibition of mGlu5 in Freely Moving Rodents

Procure JF-NP-26 for in vivo studies requiring transient, region-specific blockade of mGlu5 receptors. Systemic administration (i.p.) followed by focal 405 nm illumination via fiber optics or transdermal LEDs allows for the analysis of mGlu5 contributions to pain processing in specific nuclei (e.g., thalamus, BLA) without the confounding systemic effects observed with raseglurant or MPEP [1].

Investigating Analgesia Without Hepatic or Cognitive Off-Target Effects

Ideal for longitudinal studies in chronic pain models where the long-term use of systemic mGlu5 NAMs is precluded by hepatotoxicity or memory deficits. As established in Section 3, JF-NP-26 avoids the memory impairment caused by raseglurant and does not elevate serum transaminases (ALT/AST) at effective analgesic doses, enabling clean behavioral readouts [1].

Comparative Pharmacology of Irreversible Photo-Uncaging vs. Reversible Photoswitching

Use JF-NP-26 as a benchmark caged ligand to contrast with photochromic tethered ligands (e.g., alloswitch-1). JF-NP-26 provides sustained receptor inhibition upon a single light pulse, whereas alloswitch-1 requires constant light exposure for maintenance of state. This distinction is critical for studies evaluating the temporal dynamics of mGlu5 signaling in synaptic plasticity or pain sensitization [2].

Method Development for Non-Invasive Photomodulation

Leverage JF-NP-26's 405 nm activation wavelength to develop and validate transdermal photouncaging protocols. Its absorption properties allow for non-invasive hind paw illumination, enabling peripheral analgesia studies without surgical implantation of fibers, which is not feasible with UV-dependent caged compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for JF-NP-26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.